THZ1 Dihydrochloride

Description

Historical Context of Transcriptional Cyclin-Dependent Kinase Inhibitor Development

Cyclin-dependent kinases (CDKs) were initially recognized for their pivotal roles in regulating the cell cycle, controlling transitions between different phases of cell division. However, research over the past few decades has revealed that a subset of CDKs, including CDK7, CDK8/19, CDK9, CDK11, and CDK12/13, are also integral to the regulation of gene transcription mdpi.comnih.gov. These transcription-associated CDKs play critical roles in initiating and elongating RNA polymerase II (RNAP II) transcripts, modulating gene expression, and responding to cellular signals.

The dysregulation of CDK activity is a common hallmark of cancer, often leading to uncontrolled cell proliferation and tumor progression. This understanding spurred the development of cyclin-dependent kinase inhibitors (CDKIs). Early CDKIs, such as flavopiridol (B1662207) and roscovitine, were broad-spectrum inhibitors targeting multiple CDKs involved in both cell cycle and transcription nih.gov. More recently, the focus has shifted towards developing more selective inhibitors that target specific CDKs or pathways critical for cancer cell survival, particularly those driven by aberrant transcriptional programs aacrjournals.orgcornell-lymphoma.comnih.govmednexus.org. The identification of CDK7 as a key regulator of transcription, essential for RNAP II C-terminal domain (CTD) phosphorylation and the transition from transcription initiation to elongation, paved the way for the development of targeted transcriptional CDK inhibitors mdpi.comnih.govbiocrick.com.

Overview of THZ1 Dihydrochloride (B599025) as a Covalent Kinase Inhibitor

THZ1 Dihydrochloride is a highly selective and potent covalent inhibitor of CDK7, with a reported in vitro IC50 value of 3.2 nM biocrick.commedchemexpress.commedchemexpress.comapexbt.comtargetmol.comchemicalprobes.orgselleckchem.commerckmillipore.com. Its mechanism of action is distinguished by its ability to covalently modify CDK7 by targeting a cysteine residue (Cys312) located outside the canonical kinase domain. This covalent binding strategy provides a unique means of achieving sustained potency and selectivity for CDK7 biocrick.comapexbt.comselleckchem.comselleckchem.comuca.edu.arimtm.cz. In addition to its primary target, this compound also exhibits inhibitory activity against the closely related kinases CDK12 and CDK13 medchemexpress.commedchemexpress.commerckmillipore.com.

As a CDK7 inhibitor, this compound significantly impacts the transcriptional machinery. It effectively inhibits the phosphorylation of the RNA Polymerase II (RNAP II) C-terminal domain (CTD) at serine residues 5 and 7, and also affects serine 2 phosphorylation nih.govmednexus.orgbiocrick.comtargetmol.comselleckchem.comuca.edu.arresearchgate.net. This inhibition disrupts crucial transcriptional processes, including co-transcriptional capping, promoter proximal pausing, and productive elongation mednexus.orgbiocrick.comselleckchem.com. Furthermore, this compound is known to downregulate the expression of key oncogenes such as MYC, MCL-1, and BCL-XL, which are vital for cancer cell proliferation and survival nih.govmedchemexpress.commedchemexpress.comresearchgate.netfrontiersin.orgresearchgate.net.

Scope and Significance of this compound in Preclinical Studies

This compound has demonstrated broad-based antiproliferative activity across a wide spectrum of cancer cell lines, with many exhibiting IC50 values below 200 nM biocrick.comapexbt.comimtm.cz. Its significance lies in its ability to disrupt oncogenic transcriptional dependencies, making it a valuable tool in preclinical cancer research.

Key Preclinical Findings:

T-cell Acute Lymphoblastic Leukemia (T-ALL): THZ1 has shown potent inhibition of proliferation in Jurkat and Loucy T-ALL cell lines, with IC50 values as low as 0.55 nM in Loucy cells biocrick.comapexbt.com. Its efficacy in T-ALL is partly attributed to its transcriptional effects on the RUNX1 gene biocrick.comtargetmol.com. Preclinical studies in T-ALL xenograft models have also highlighted its effectiveness biocrick.comapexbt.comselleckchem.com.

Breast Cancer: In estrogen receptor-positive (ER+) breast cancer models, THZ1 has demonstrated significant growth inhibition, including in cell lines and xenografts harboring the Y537S ER mutation aacrjournals.org. It has also shown synergistic effects when combined with HER2 inhibitors in HER2-resistant breast cancer cells researchgate.net. Its potential in triple-negative breast cancer (TNBC) is also being explored mednexus.orgresearchgate.netresearchgate.net.

Multiple Myeloma (MM): THZ1 effectively reduces the proliferation and survival of multiple myeloma cells, leading to the downregulation of critical proteins like MCL-1, BCL-XL, and c-MYC researchgate.netnih.govresearchgate.net. In preclinical models, THZ1 has shown efficacy both in vitro and in vivo, and it sensitizes myeloma cells to other therapeutic agents, such as BCL2 inhibitors nih.govresearchgate.net.

Non-Small Cell Lung Cancer (NSCLC): Research indicates that THZ1 can suppress super-enhancer-associated transcripts in NSCLC nih.gov. It inhibits MYC transcriptional activity by downregulating p38α, thereby sensitizing NSCLC cells to p38α inhibitors. Furthermore, THZ1 suppresses PD-L1 expression, which enhances anti-tumor immunity and demonstrates synergy with anti-PD-1 therapy nih.gov.

Peripheral T-cell Lymphomas (PTCL) and T-cell Lymphomas: PTCLs are particularly sensitive to THZ1, which targets transcription and primes tumors for enhanced responses to biologic agents like BCL2 inhibitors cornell-lymphoma.com. THZ1 has been shown to suppress STAT transcriptional activity and sensitize T-cell lymphomas to BCL2 inhibitors uca.edu.ar.

Other Cancers: THZ1 has also demonstrated preclinical activity in small cell lung cancer (SCLC) mednexus.orgresearchgate.net, MYCN-amplified neuroblastoma mednexus.org, glioblastoma (GBM) nih.gov, and nasopharyngeal cancer nih.gov.

Data Tables

Table 1: this compound Kinase Inhibition and Cellular Activity

| Target Kinase | In Vitro IC50 (nM) | Secondary Targets | Mechanism of Action | Cell Lines Tested (Cellular IC50) |

| CDK7 | 3.2 | CDK12, CDK13 | Covalent inhibitor targeting Cys312; inhibits RNAP II CTD phosphorylation (Ser5, Ser7, Ser2); impacts capping, pausing, and elongation. | Jurkat (50 nM), Loucy (0.55 nM), Broad range (< 200 nM) biocrick.comapexbt.comimtm.cz |

Table 2: Key Preclinical Findings and Targeted Genes/Pathways in Various Cancer Types

| Cancer Type/Context | Key Finding | Targeted Gene/Pathway | Associated Mechanism |

| T-ALL | Potent inhibition of proliferation; efficacy in xenografts. | RUNX1, MYC | Transcriptional disruption. |

| ER+ Breast Cancer | Potent growth inhibition; synergy with HER2 inhibitors in resistant cells. | MYC, ESR1 mutations | Transcriptional downregulation; overcoming resistance. |

| Multiple Myeloma (MM) | Reduced proliferation and survival; increased lethality with other agents. | MCL-1, BCL-XL, c-MYC | Transcriptional downregulation; apoptosis induction. |

| NSCLC | Suppressed MYC activity; sensitized to p38α inhibitors; boosted anti-PD-1 therapy. | p38α, MYC, PD-L1 | Inhibition of transcriptional activity; immune microenvironment modulation. |

| PTCL / T-cell Lymphomas | Sensitivity to THZ1; sensitization to BCL2 inhibitors. | STAT3, MYC, BCL2, BCL-XL | Suppression of STAT transcriptional activity. |

| SCLC, MYCN-NB, TNBC, GBM, NPC | Efficacy in preclinical models; inhibition of tumor growth. | Various oncogenic transcription factors, MYC | Disruption of transcriptional addiction, cell cycle arrest, apoptosis induction. |

Compound List

this compound

Cyclin-dependent Kinase 7 (CDK7)

Cyclin-dependent Kinase 12 (CDK12)

Cyclin-dependent Kinase 13 (CDK13)

RNA Polymerase II (RNAP II)

MYC

RUNX1

MCL-1

BCL-XL

STAT3

p38α

PD-L1

Flavopiridol

Roscovitine (Seliciclib)

DSIF (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole sensitivity inducing factor)

NELF (Negative Elongation Factor)

P-TEFb (Positive Transcription Elongation Factor b)

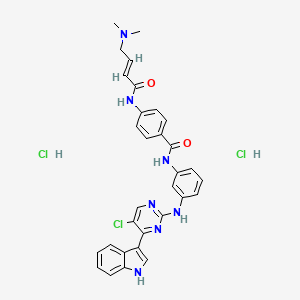

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTGQOACYBCREM-QVLKBJGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Thz1 Dihydrochloride Action on Cellular Processes

Precise Enzymatic Inhibition of Cyclin-Dependent Kinase 7 (CDK7)

The inhibitory action of THZ1 against CDK7 is characterized by a unique binding modality that confers high potency and selectivity.

THZ1 functions as a first-in-class covalent inhibitor of CDK7, employing a distinct mechanism that combines interactions at the ATP-binding site with an allosteric covalent bond. axonmedchem.comnih.gov It specifically and irreversibly binds to Cysteine 312 (Cys312), a residue located outside of the canonical kinase domain of CDK7. nih.govjcancer.orgsigmaaldrich.com This covalent modification occurs via a Michael addition reaction between the α,β-unsaturated ketone moiety of THZ1 and the Cys312 residue. biorxiv.org This dual-binding mechanism, which targets both the ATP pocket and a unique allosteric site, is fundamental to THZ1's high potency and selectivity for CDK7 over other kinases that share homologous ATP-binding pockets. nih.govbiorxiv.org The formation of this covalent bond results in the irreversible inactivation of CDK7. jcancer.orgsigmaaldrich.com Studies have confirmed that mutating the Cys312 residue to serine renders CDK7 resistant to THZ1, validating this specific site of covalent modification. nih.govsigmaaldrich.commdpi.com

THZ1 is a highly potent inhibitor of CDK7, exhibiting a half-maximal inhibitory concentration (IC50) of 3.2 nM. medchemexpress.comaxonmedchem.combiorxiv.orgmdpi.comtargetmol.com While it is highly selective for CDK7, it also demonstrates inhibitory activity against the closely related transcriptional kinases CDK12 and CDK13, albeit at higher concentrations. medchemexpress.comsigmaaldrich.comnih.gov The IC50 value for CDK12 is reported to be approximately 10-fold to 78-fold higher than for CDK7. sigmaaldrich.commdpi.comsigmaaldrich.com This selectivity is attributed to the unique covalent binding to the Cys312 residue, which is not present in most other kinases. jcancer.org CDK12 is a notable exception as it contains a similarly located cysteine residue, explaining its sensitivity to THZ1. mdpi.com

Table 1: In Vitro Kinase Inhibitory Potency of THZ1 Use the search bar to filter results.

Transcriptional Regulatory Perturbations Induced by THZ1 Dihydrochloride (B599025)

By inhibiting CDK7, THZ1 disrupts the fundamental process of transcription, which is critically dependent on CDK7's kinase activity. jcancer.orgnih.gov This leads to significant perturbations in the phosphorylation status of key transcriptional machinery.

CDK7 is a core component of the general transcription factor TFIIH, which plays a crucial role in initiating transcription. nih.govnih.gov A primary function of the CDK7 kinase within TFIIH is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). jcancer.orgnih.govresearchgate.net The RNAPII CTD consists of multiple repeats of the heptapeptide (B1575542) sequence Y1S2P3T4S5P6S7. nih.govresearchgate.net Phosphorylation of this domain is essential for the recruitment of RNA processing factors and for the transition from transcription initiation to productive elongation. nih.gov Treatment with THZ1 leads to a dose-dependent decrease in the phosphorylation of the RNAPII CTD, effectively blocking this critical step in gene expression. mdpi.comaacrjournals.org

The kinase activity of CDK7 specifically targets the serine residues at positions 5 (Ser5) and 7 (Ser7) of the RNAPII CTD heptad repeat. jcancer.orgmdpi.comnih.govresearchgate.net This phosphorylation event is a hallmark of transcription initiation. researchgate.net Treatment with THZ1 directly inhibits this function, leading to a marked reduction in the levels of phosphorylated Ser5 and Ser7. sigmaaldrich.commdpi.comsigmaaldrich.comaacrjournals.org Some studies indicate that CDK7 preferentially phosphorylates Ser5. nih.govresearchgate.net This specific inhibition of Ser5 and Ser7 phosphorylation is a primary mechanism through which THZ1 disrupts transcriptional initiation. jcancer.orgresearchgate.net

Table 2: Compound Names Mentioned in this Article Use the search bar to filter results.

Disruption of Co-transcriptional Processes

THZ1 dihydrochloride significantly perturbs the finely tuned processes that occur concurrently with transcription, leading to widespread dysregulation of gene expression. These disruptions are a direct consequence of inhibiting CDK7, a key kinase involved in the phosphorylation of the RNAPII CTD and other factors essential for transcription. nih.govmednexus.org

Impairment of Co-transcriptional Capping Mechanisms

The addition of a 7-methylguanosine (B147621) (7mG) cap to the 5' end of nascent RNA transcripts is a crucial co-transcriptional modification that protects the RNA from degradation and is essential for efficient splicing, nuclear export, and translation. The inhibition of CDK7 by THZ1 leads to defects in this capping process. biocrick.comnih.gov

In vitro studies have demonstrated that THZ1 treatment impairs the guanylylation of nascent RNAs, a key step in capping. biocrick.comnih.gov This effect is length-dependent and is modulated by a THZ1-sensitive factor present in nuclear extracts. biocrick.comnih.govnih.gov The inhibition of CDK7 by THZ1 blocks the phosphorylation of the RNAPII CTD at Serine 5 (Ser5), a modification that is critical for recruiting the capping enzyme complex to the transcribing polymerase. pnas.orgmdpi.com By preventing Ser5 phosphorylation, THZ1 effectively uncouples transcription from mRNA capping, leading to the production of uncapped or inefficiently capped transcripts. nih.govpnas.org

Modulation of Promoter Proximal Pausing and Productive Elongation

Promoter-proximal pausing is a key regulatory step in the transcription of many genes, where RNAPII temporarily stalls shortly after initiation. This pausing allows for the coordination of transcription with other processes like capping and splicing. THZ1 disrupts this regulatory checkpoint. nih.govoup.com

Inhibition of CDK7 by THZ1 leads to a widespread loss of promoter-proximal paused RNAPII. oup.comnih.govresearchgate.net This is contrary to the effect of CDK9 inhibitors, which cause an increase in pausing. oup.comvanderbilt.edu The loss of pausing induced by THZ1 is associated with an accumulation of polymerases in the body of many genes. oup.comnih.gov This suggests that THZ1 causes a premature escape of RNAPII from the promoter. oup.comvanderbilt.edu

Furthermore, THZ1 impairs the transition from pausing to productive elongation. biocrick.comnih.gov Productive elongation is the process where RNAPII efficiently transcribes the full length of the gene. nih.gov In vitro experiments have shown that THZ1 reduces the amount of full-length "run-off" transcripts, indicating a defect in productive elongation. nih.gov This is likely due to the loss of proper phosphorylation on the RNAPII CTD and the failure to recruit necessary elongation factors. nih.govh1.co The effects of THZ1 on productive elongation can lead to a slower rate of transcription and an accumulation of polymerases within the gene body. oup.comnih.gov

Influence on DSIF and NELF Loading

The establishment of promoter-proximal pausing is mediated by the Negative Elongation Factor (NELF) and the DRB-Sensitivity Inducing Factor (DSIF). pnas.orgwikipedia.org These factors bind to the early elongation complex and halt its progression. wikipedia.org THZ1 has been shown to impact the loading of these crucial pausing factors onto the transcription machinery. biocrick.comnih.govmednexus.org

Research indicates that THZ1's effect on pausing is due to a defective recruitment of DSIF and NELF, which occurs independently of the capping impairment. biocrick.comnih.govnih.gov By inhibiting CDK7, THZ1 prevents the necessary modifications that signal for the stable association of DSIF and NELF with the RNAPII complex. nih.gov The loss of properly loaded DSIF is also a key reason for the subsequent inhibition of the transition into productive elongation, as DSIF is a functional target of the Positive Transcription Elongation Factor b (P-TEFb), which is responsible for releasing the pause. biocrick.comnih.gov

Regulation of Gene Expression Programs

By disrupting the fundamental mechanics of transcription, this compound profoundly impacts global gene expression. A notable feature of its activity is the preferential suppression of genes that are highly dependent on specific transcriptional regulatory elements, such as super-enhancers, and the downregulation of proteins with short half-lives.

Preferential Reduction of Super-Enhancer-Driven Oncogene Expression (e.g., MYC, RUNX1, MYCN)

Super-enhancers are large clusters of enhancers that drive high-level expression of genes critical for cell identity and, in cancer, oncogenes. Many tumors exhibit a phenomenon known as "transcriptional addiction," where they are highly dependent on the continuous expression of these super-enhancer-driven oncogenes for their survival and proliferation. THZ1 has been shown to preferentially target these vulnerabilities. d-nb.inforesearchgate.net

MYC: The MYC oncogene is a key driver in numerous cancers and is often associated with super-enhancers. d-nb.info THZ1 has demonstrated potent activity in downregulating MYC expression in various cancer models, including multiple myeloma, osteosarcoma, and ovarian cancer. d-nb.infoaacrjournals.orgelifesciences.org This suppression of MYC is a direct result of inhibiting the transcriptional machinery upon which its high-level expression depends. elifesciences.orgnih.gov

RUNX1: In certain hematological malignancies like T-cell acute lymphoblastic leukemia (T-ALL), the transcription factor RUNX1 is controlled by a super-enhancer and is critical for tumor cell survival. researchgate.netnih.gov T-ALL cells have shown exceptional sensitivity to THZ1, which is attributed to the disproportionate transcriptional suppression of RUNX1. apexbt.comresearchgate.netubc.ca However, in other contexts like t(8;21) acute myeloid leukemia (AML), the effect of THZ1 on the RUNX1-fusion protein is less pronounced, suggesting context-dependent mechanisms. nih.gov

MYCN: In neuroblastoma, the MYCN oncogene is frequently amplified and driven by super-enhancers. nih.gov THZ1 treatment in MYCN-amplified neuroblastoma cells leads to a significant downregulation of MYCN mRNA and protein levels. nih.gov This is accompanied by a decrease in the binding of MYCN to its transcriptional targets, further disrupting the oncogenic program. nih.gov

| Oncogene | Associated Cancer Types | Effect of THZ1 | References |

| MYC | Multiple Myeloma, Osteosarcoma, Ovarian Cancer, B-cell Acute Lymphoblastic Leukemia, Triple-Negative Breast Cancer | Downregulation of mRNA and protein expression | d-nb.infoaacrjournals.orgelifesciences.orgnih.govfrontiersin.orgmednexus.org |

| RUNX1 | T-cell Acute Lymphoblastic Leukemia | Disproportionate transcriptional suppression | apexbt.comresearchgate.netnih.govubc.ca |

| MYCN | Neuroblastoma | Downregulation of mRNA and protein expression | nih.gov |

Downregulation of Short-Lived Regulatory Proteins (e.g., Mcl-1, D-cyclins, MDM-2)

Many key regulatory proteins, including those involved in cell survival and cell cycle progression, have short half-lives and require continuous transcription and translation for their maintenance. By globally suppressing transcription, THZ1 leads to a rapid depletion of these labile proteins. aacrjournals.orgresearchgate.net

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the BCL-2 family with a very short half-life. Its expression is crucial for the survival of many cancer cells. aacrjournals.org THZ1 treatment has been shown to effectively downregulate Mcl-1 expression, contributing to the induction of apoptosis in various cancer models, including multiple myeloma and glioblastoma. aacrjournals.orgeur.nl

D-cyclins: D-type cyclins are key regulators of the G1 phase of the cell cycle. Their expression is often deregulated in cancer, leading to uncontrolled cell proliferation. As short-lived proteins, their levels are sensitive to transcriptional inhibition. THZ1 has been reported to downregulate D-cyclins, contributing to cell cycle arrest. researchgate.net

MDM-2: Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that is a critical negative regulator of the p53 tumor suppressor. nih.gov By promoting the degradation of p53, MDM2 can contribute to tumorigenesis. The expression of MDM2 itself is regulated by transcription, and THZ1 has been shown to decrease its levels, which can in turn affect p53 signaling pathways. nih.govnih.gov

| Protein | Function | Effect of THZ1 | References |

| Mcl-1 | Anti-apoptotic protein | Downregulation of expression, induction of apoptosis | aacrjournals.orgeur.nl |

| D-cyclins | Cell cycle regulation (G1 phase) | Downregulation of expression, cell cycle arrest | researchgate.net |

| MDM-2 | Negative regulator of p53 | Downregulation of expression | nih.govnih.gov |

Cell Cycle and Apoptotic Pathway Modulation by this compound

This compound exerts significant influence over cell fate by directly intervening in the machinery that governs cellular proliferation and programmed cell death. Its action as a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) underpins its ability to halt the cell cycle and trigger apoptosis in susceptible cancer cells. oncology-central.comsigmaaldrich.comnih.gov CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and transcription. nih.govucl.ac.uk

THZ1 disrupts the normal progression of the cell cycle, primarily by inhibiting the kinase activity of CDK7. This inhibition leads to a cascade of downstream effects that effectively arrest cells, preventing them from dividing. In various cancer cell models, treatment with THZ1 has been shown to induce cell cycle arrest, often at the G1/S or G2/M phase transitions. researchgate.netamegroups.orgnih.gov

The mechanism of arrest involves the altered expression of key cell cycle regulatory genes. RNA sequencing analyses have revealed that THZ1 treatment significantly downregulates the expression of genes that promote cell proliferation, such as CDK1, CDK2, and CDK6. nih.gov Conversely, it upregulates the expression of genes associated with cell cycle arrest, including CDKN1A (encoding p21) and CDKN1B (encoding p27). nih.gov In nasopharyngeal carcinoma (NPC) cell lines, THZ1 was found to downregulate a suite of genes crucial for cell cycle progression, including CDC6, CDC34, CCNA2 (Cyclin A2), and CCNB1 (Cyclin B1), contributing to G2/M phase arrest. amegroups.org The CAK-inhibitory activity of THZ1 also leads to reduced phosphorylation and activation of other CDKs, such as CDK1 and CDK2, further impeding cell cycle advancement. nih.gov

Table 1: Modulation of Cell Cycle Regulatory Proteins by this compound

| Protein/Gene | Role in Cell Cycle | Effect of THZ1 | Reference(s) |

|---|---|---|---|

| CDK1 | Promotes G2/M transition | Downregulated/Dephosphorylated | nih.gov, amegroups.org, nih.gov |

| CDK2 | Promotes G1/S transition | Downregulated/Dephosphorylated | nih.gov, nih.gov |

| CDK6 | Promotes G1 progression | Downregulated | nih.gov |

| CDKN1A (p21) | Cell cycle inhibitor | Upregulated | nih.gov |

| CDKN1B (p27) | Cell cycle inhibitor | Upregulated | nih.gov |

| Cyclin B1 | Regulates G2/M transition | Downregulated | amegroups.org |

| CDC6 | Essential for DNA replication | Downregulated | amegroups.org |

At sufficient concentrations, THZ1 transitions from causing cell cycle arrest to actively inducing apoptosis, or programmed cell death. nih.govnih.gov This pro-apoptotic effect is a hallmark of its anti-cancer activity and is observed across numerous cancer types. ashpublications.orgfrontiersin.orgd-nb.info The primary mechanism involves the activation of the intrinsic, or mitochondrial, apoptotic pathway. nih.gov

THZ1's inhibition of CDK7-mediated transcription leads to the rapid downregulation of short-lived anti-apoptotic proteins that are crucial for cancer cell survival. nih.goveur.nl Key among these are members of the BCL-2 family. Research has consistently shown that THZ1 treatment significantly reduces the mRNA and protein levels of crucial survival proteins such as MCL-1 and BCL-xL. nih.govnih.gov The downregulation of these anti-apoptotic sentinels is a critical event that sensitizes the cell to apoptotic stimuli. eur.nl This disruption of the balance between pro- and anti-apoptotic proteins culminates in the activation of effector caspases, such as Caspase-3, which execute the final stages of cell death. nih.govbio-rad-antibodies.com Studies have confirmed that THZ1 treatment leads to an increase in the levels of cleaved Caspase-3, a definitive marker of apoptosis. nih.gov

Table 2: Key Proteins in this compound-Induced Apoptotic Pathways

| Protein/Gene | Role in Apoptosis | Effect of THZ1 | Reference(s) |

|---|---|---|---|

| MCL-1 | Anti-apoptotic | Downregulated | sigmaaldrich.com, nih.gov, eur.nl |

| BCL-xL | Anti-apoptotic | Downregulated | nih.gov, nih.gov |

| BCL2 | Anti-apoptotic | Downregulated | nih.gov |

| XIAP | Inhibitor of apoptosis | Downregulated | sigmaaldrich.com |

| Caspase-3 | Effector caspase | Cleaved/Activated | nih.gov |

Metabolic Reprogramming and this compound

Beyond its effects on the cell cycle and apoptosis, this compound also fundamentally alters cellular metabolism, striking at the bioenergetic and biosynthetic core of cancer cells. This metabolic disruption is largely mediated through its impact on the oncogenic transcription factor c-MYC.

The c-MYC oncogene is a master regulator of cellular metabolism, driving the metabolic reprogramming that fuels rapid tumor growth. mdpi.commdpi.com Many tumors are "addicted" to the continuous high-level expression of c-MYC. nih.govmdpi.com THZ1 has been shown to effectively inhibit the growth of MYC-driven tumors by downregulating c-MYC expression. nih.govnih.gov

By inhibiting CDK7, THZ1 disrupts the transcriptional machinery that sustains high levels of c-MYC. nih.gov This reduction in c-MYC protein levels has profound consequences for cellular metabolism. THZ1 has been shown to inhibit the cellular metabolism of cancer cells by downregulating the expression of numerous c-MYC-mediated metabolic enzymes. nih.govnih.gov Specifically, in B-cell acute lymphocytic leukemia (B-ALL), THZ1 treatment led to the downregulation of key enzymes involved in glycolysis, such as Hexokinase 1 (HK1), Phosphofructokinase, platelet (PFKP), Pyruvate Kinase M2 (PKM2), and Lactate Dehydrogenase A (LDHA). nih.gov This demonstrates that THZ1 perturbs the c-MYC-driven shift towards aerobic glycolysis, a metabolic hallmark of many cancers known as the Warburg effect.

The THZ1-induced downregulation of c-MYC and its target metabolic enzymes directly leads to a reduction in the flow of metabolites through key pathways, thereby blocking the production of essential cellular metabolic intermediates. nih.govnih.gov By inhibiting crucial steps in glycolysis, THZ1 effectively suppresses the anabolic state required for uncontrolled cell proliferation. nih.gov

Furthermore, the impact of THZ1 on metabolism begins at the very first step of glucose utilization. Studies have shown that CDK7 inhibition by THZ1 can decrease the expression of the glucose transporter GLUT1. researchgate.net A reduction in GLUT1 levels curtails the cell's ability to uptake glucose from its environment, starving the metabolic pathways downstream. This suppression of cellular metabolism and the blockade in the production of metabolic intermediates is a key component of THZ1's anti-tumor activity, depriving cancer cells of the energy and building blocks necessary for their survival and growth. nih.govnih.gov Dealing with toxic, high-flux metabolic intermediates is a significant challenge for cells, and by disrupting these pathways, THZ1 exploits a critical vulnerability. plos.org

Table 3: Impact of this compound on c-MYC and Metabolic Mediators

| Molecule | Type | Effect of THZ1 | Reference(s) |

|---|---|---|---|

| c-MYC | Transcription Factor | Downregulated | nih.gov, nih.gov |

| GLUT1 | Glucose Transporter | Downregulated | researchgate.net |

| HK1 | Glycolytic Enzyme | Downregulated | nih.gov |

| PFKP | Glycolytic Enzyme | Downregulated | nih.gov |

| PKM2 | Glycolytic Enzyme | Downregulated | nih.gov |

| LDHA | Glycolytic Enzyme | Downregulated | nih.gov |

| Metabolic Intermediates | Metabolites | Production Blocked | nih.gov, nih.gov |

Preclinical Research Applications of Thz1 Dihydrochloride in Disease Models

Oncological Research Models and Efficacy

Hematological Malignancies

THZ1 has shown exceptional potency in preclinical models of T-cell Acute Lymphoblastic Leukemia (T-ALL), a cancer type known to be reliant on oncogenic transcription factors. tandfonline.com

Key Research Findings:

Sensitivity of T-ALL Cell Lines: T-ALL cell lines exhibit particular sensitivity to THZ1. For instance, the Jurkat and Loucy T-ALL cell lines showed 50% inhibitory concentration (IC50) values of 50 nM and 0.55 nM, respectively. apexbt.com This high sensitivity is attributed to the dependency of T-ALL cells on the RUNX1 transcription factor, which is a key target of THZ1's disruptive action on transcription. tandfonline.comnih.gov

Induction of Apoptosis: In T-ALL cell lines, THZ1 treatment at a concentration of 250 nM led to a decrease in cellular proliferation and an increase in the apoptotic index. This was accompanied by a reduction in anti-apoptotic proteins, most notably MCL-1 and XIAP. medchemexpress.com

In Vivo Efficacy: In a xenograft mouse model using the human T-ALL cell line KOPTK1, THZ1 demonstrated efficacy when administered twice daily. apexbt.com The compound was well-tolerated at these doses, with no significant side effects observed in the animals. apexbt.com

Mechanism of Action: THZ1 acts by inhibiting CDK7, which in turn prevents the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step in transcription regulation. apexbt.com This leads to the downregulation of key genes driving T-ALL cell survival and proliferation. tandfonline.com It also affects cell cycle progression by arresting cells in the G2 phase. tandfonline.comtandfonline.com

Interactive Data Table: THZ1 Efficacy in T-ALL Cell Lines

| Cell Line | IC50 (nM) | Key Findings |

| Jurkat | 50 | Potent inhibition of proliferation. apexbt.com |

| Loucy | 0.55 | Exceptional sensitivity to THZ1. apexbt.com |

| KOPTK1 | Not Specified | Efficacy demonstrated in a xenograft model. apexbt.com |

THZ1 has been investigated for its therapeutic potential in B-cell acute lymphocytic leukemia (B-ALL), a malignant blood cancer affecting both children and adults. frontiersin.orgnih.gov

Key Research Findings:

Cell Cycle Arrest and Apoptosis: In vitro studies on B-ALL cell lines, such as NALM6 and REH, have shown that THZ1 can induce cell cycle arrest at lower concentrations and trigger apoptosis at higher concentrations. frontiersin.orgnih.govnih.gov High concentrations of THZ1 induced apoptotic death within 6 hours of treatment. nih.gov

Metabolic Disruption: RNA sequencing has revealed that THZ1 disrupts cellular metabolic pathways in B-ALL cells. frontiersin.orgnih.govnih.gov It suppresses cellular metabolism and the production of metabolic intermediates. frontiersin.orgnih.govnih.gov

Mechanism of Action: The anti-leukemic effects of THZ1 in B-ALL are linked to the downregulation of c-MYC-mediated metabolic enzymes, including HK1, PFKP, PKM2, and LDHA. frontiersin.orgnih.gov By suppressing c-MYC, THZ1 inhibits the metabolic processes that fuel the rapid proliferation of cancer cells. frontiersin.orgnih.govnih.gov Interestingly, in B-ALL cells with over-expressed c-MYC, THZ1 treatment enhanced apoptosis, an effect associated with the upregulation of p53. nih.gov

Interactive Data Table: THZ1 Effects on B-ALL Cell Lines

| Cell Line | Effect of THZ1 | Mechanism |

| NALM6 | Cell cycle arrest, apoptosis, metabolic disruption. frontiersin.orgnih.gov | Downregulation of c-MYC-mediated metabolic enzymes. frontiersin.orgnih.gov |

| REH | Cell cycle arrest, apoptosis, metabolic disruption. frontiersin.orgnih.gov | Downregulation of c-MYC-mediated metabolic enzymes. frontiersin.orgnih.gov |

THZ1 has demonstrated potent anti-myeloma activity in various preclinical models of multiple myeloma (MM). nih.govaacrjournals.orgresearcher.liferesearchgate.net

Key Research Findings:

In Vitro Efficacy: THZ1 significantly reduced the proliferation and survival of multiple myeloma cell lines, including those resistant to bortezomib (B1684674) and those protected by stromal cells. aacrjournals.orgresearchgate.net This was associated with G2-M cell cycle arrest and the downregulation of key survival proteins. aacrjournals.orgresearchgate.net

Mechanism of Action: The compound was found to downregulate the mRNA and protein levels of c-MYC, MCL-1, and BCL-xL, all of which are crucial for the survival of myeloma cells. nih.govaacrjournals.orgresearchgate.net Ectopic expression of these proteins significantly protected the cells from THZ1-induced death. aacrjournals.orgresearchgate.net THZ1 also inhibits CDK12 and CDK13, which are involved in the DNA damage response. aacrjournals.org

In Vivo Efficacy: In a systemic U266 xenograft model of multiple myeloma, administration of THZ1 significantly improved survival with minimal toxicity. aacrjournals.orgresearchgate.net The in vivo effects mirrored the in vitro findings, including the downregulation of MCL-1 and c-MYC. aacrjournals.orgresearchgate.net

Primary Cells: THZ1 showed similar potent effects in primary CD138+ multiple myeloma cells and more primitive myeloma precursor cells. aacrjournals.orgresearchgate.net

Interactive Data Table: THZ1 in Multiple Myeloma Preclinical Models

| Model | Key Findings |

| Multiple Myeloma Cell Lines (including drug-resistant) | Marked reduction in proliferation and survival; G2-M arrest; downregulation of c-MYC, MCL-1, BCL-xL. aacrjournals.orgresearchgate.net |

| U266 Xenograft Model | Significantly improved survival with minimal toxicity; in vivo downregulation of MCL-1 and c-MYC. aacrjournals.orgresearchgate.net |

| Primary CD138+ and Primitive Myeloma Cells | Potent anti-myeloma activity observed. aacrjournals.orgresearchgate.net |

Solid Tumor Preclinical Models

THZ1 has been evaluated for its efficacy in estrogen receptor-positive (ER+) breast cancer, particularly in models of endocrine therapy resistance. aacrjournals.orgnih.gov

Key Research Findings:

Growth Inhibition in Resistant Models: THZ1 has shown potent growth inhibition in ER+ breast cancer cell lines and xenografts, including those with the Y537S ER mutation which confers resistance to endocrine therapy. aacrjournals.orgnih.gov

Overcoming Tamoxifen (B1202) Resistance: In both tamoxifen-sensitive (MCF-7) and tamoxifen-resistant (LCC2) ER+ breast cancer cell lines, THZ1 enhanced the cytotoxic effects of tamoxifen. nih.govmdpi.com It inhibited genes involved in tumor progression in both cell types. nih.gov

In Vivo Combination Therapy: In xenograft models, the combination of THZ1 and tamoxifen was more effective at reducing tumor weight and volume than either agent alone. nih.govmdpi.com The combination also led to reduced expression of the proliferation marker Ki67 and the angiogenic marker CD31, while increasing apoptotic cell death. nih.gov

Mechanism of Action: THZ1's effects in ER+ breast cancer are partly dependent on p53 and involve cell cycle inhibition and suppression of c-Myc. aacrjournals.org It also suppresses the phosphorylation of ER at serine 118, a key step in ER-driven transcription. aacrjournals.orgnih.gov However, long-term inhibition can lead to increased ER signaling, suggesting that combining a CDK7 inhibitor with endocrine therapy is a rational approach. aacrjournals.org

Interactive Data Table: THZ1 in ER+ Breast Cancer Models

| Model | Treatment | Key Findings |

| ER+ Cell Lines (Y537S mutation) | THZ1 | Potent growth inhibition. aacrjournals.orgnih.gov |

| MCF-7 (Tamoxifen-sensitive) | THZ1 + Tamoxifen | Enhanced cytotoxicity, inhibition of tumor progression genes. nih.gov |

| LCC2 (Tamoxifen-resistant) | THZ1 + Tamoxifen | Enhanced cytotoxicity, inhibition of tumor progression genes. nih.gov |

| Xenograft Models (MCF-7 & LCC2) | THZ1 + Tamoxifen | Reduced tumor weight and volume, decreased proliferation and angiogenesis, increased apoptosis. nih.govmdpi.com |

Glioma and Glioma Stem Cell Models

Glioma stem cells (GSCs) are a subpopulation of tumor cells that drive tumor initiation and contribute to resistance to conventional therapies like temozolomide. nih.govnih.gov Research has explored the potential of targeting these cells with transcriptional CDK inhibitors, including THZ1. nih.govnih.gov

Studies have shown that gliomaspheres derived from recurrent glioblastoma (GBM) tumors are highly sensitive to THZ1. nih.govnih.gov Treatment with THZ1 induces apoptosis in both GSC subpopulations and non-stem tumor cells, leading to the disruption of these spheres. nih.govnih.gov Furthermore, THZ1 has been observed to decrease the expression of the GSC marker CD133 in recurrent gliomasphere cultures. nih.gov Another study indicated that THZ1 can inhibit the proliferation and migration of U87 glioma cells and suppress the formation and size of mammospheres from U87 stem cells. cjter.com This effect was associated with a decrease in the expression of proteins in the Wnt/β-catenin signaling pathway, such as Axin1, β-Catenin, Wnt-5A, GSK3β, Cyclin-D1, and C-myc. cjter.com These findings highlight the potential of THZ1 as a therapeutic strategy for targeting the aggressive and resistant GSC population in glioblastoma. nih.govnih.govcjter.com

Ovarian Cancer Preclinical Models

THZ1 has demonstrated significant cytotoxic activity against various ovarian cancer cell lines. nih.gov It has shown the ability to downregulate the expression of super-enhancer-associated genes by inhibiting CDK7, which in turn blocks the cell cycle and transcription in cancer cells. nih.gov In vitro studies with SKOV3 ovarian cancer cells revealed that THZ1 treatment led to an arrest of the cell cycle in the G2/M phase and induced apoptosis. nih.gov

Furthermore, THZ1 has been investigated in patient-derived xenograft (PDX) models of ovarian cancer, including those resistant to platinum and PARP inhibitors. nih.govelifesciences.org In these models, THZ1 administration resulted in significant tumor growth inhibition. elifesciences.org Combination studies have also been performed, showing that THZ1 can act synergistically with the PARP inhibitor olaparib (B1684210) to produce strong synergistic lethality in preclinical ovarian cancer models. elifesciences.orgresearchgate.net The mechanism of action in ovarian cancer involves the downregulation of key oncogenes like MYC and the anti-apoptotic protein MCL1. elifesciences.orgnih.gov

Pancreatic Cancer and Other Solid Tumor Investigations

The efficacy of THZ1 has been evaluated in pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive malignancy. nih.gov THZ1 has been identified as a promising candidate for PDAC therapy, demonstrating effectiveness in both established and patient-derived PDAC cell lines in vitro. nih.gov In vivo studies using patient-derived xenograft (PDX) models have further supported the potential of THZ1. nih.gov

Interestingly, the suppressive efficacy of THZ1 in PDAC appears to be dependent on the specific KRAS mutation subtype. nih.gov Research has shown a stronger apoptosis-inducing effect and tumor growth inhibition in PDAC models with the KRAS-G12V mutation compared to the KRAS-G12D mutation. nih.gov This differential sensitivity is linked to a more pronounced inhibition of RNA polymerase II phosphorylation and super-enhancer activity in KRAS-G12V cells. nih.gov Mechanistically, CDK7 inhibition by THZ1 leads to a significant downregulation of gene transcription, with a particular impact on genes related to the mitotic cell cycle and NF-κB signaling. nih.gov

Beyond pancreatic cancer, THZ1 has shown broad activity against a variety of cancer cell lines. glpbio.com For instance, in cholangiocarcinoma (CCA), THZ1 demonstrated potent antitumor effects both in vitro and in vivo by inhibiting MCL1 synthesis and promoting apoptosis, especially when combined with the BCL2/BCL-XL inhibitor ABT-263. nih.gov

Neurobiological Research Applications of THZ1 Dihydrochloride (B599025)

Modulation of Activity-Dependent Neuronal Gene Expression

In the nervous system, the formation of long-term memories relies on de novo gene expression triggered by neuronal activity. nih.govnih.gov Cyclin-dependent kinase 7 (CDK7) plays a crucial role in this process. nih.govnih.gov THZ1 has been instrumental in elucidating this role in post-mitotic neurons. nih.govnih.gov

Research has demonstrated that CDK7 activity is correlated with neuronal activity in primary neuron cultures, hippocampal slices, and the brain. nih.govfrontiersin.org The inhibition of CDK7 by THZ1 significantly suppresses the mRNA levels of immediate-early genes (IEGs) such as Npas4, c-Fos, Nr4a1, and Egr1, which are critical for neuronal plasticity and memory. nih.gov This suppression is achieved through the inhibition of phosphorylation of the C-terminal domain of RNA polymerase II. nih.gov These findings underscore the importance of CDK7 in maintaining basal and activity-induced neuronal gene expression. nih.gov

Effects on Synaptic Plasticity and Long-Term Memory Formation

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. csic.esresearchgate.net Long-term potentiation (LTP), a persistent strengthening of synapses, is a key cellular correlate of memory formation. frontiersin.orgplos.org

Studies utilizing THZ1 have shown that CDK7 inhibition selectively impairs transcription-dependent late-phase LTP (L-LTP) without affecting early-phase LTP (E-LTP). frontiersin.org L-LTP, which requires new gene expression, was significantly reduced in hippocampal slices pre-incubated with THZ1. nih.govfrontiersin.org This selective impairment of L-LTP by THZ1 directly links CDK7-mediated transcription to the consolidation of synaptic plasticity. frontiersin.org

Furthermore, behavioral studies in mice have shown that THZ1-mediated inhibition of CDK7 prevents the formation of long-term memories. nih.govfrontiersin.org This demonstrates the critical role of CDK7 activity in the cognitive processes that depend on gene expression. nih.govfrontiersin.org

In Vitro Experimental Methodologies Utilizing THZ1 Dihydrochloride

THZ1 is widely used in various in vitro experimental settings to probe the function of CDK7 and transcriptional regulation. Common methodologies include:

Cell Viability and Proliferation Assays: Assays such as the CCK-8 cell proliferation assay are used to determine the cytotoxic and anti-proliferative effects of THZ1 on cancer cell lines. nih.govnih.gov These experiments typically involve incubating cells with varying concentrations of THZ1 over different time points. nih.gov

Apoptosis Assays: Flow cytometry with Annexin-V and propidium (B1200493) iodide (PI) staining is a standard method to quantify the induction of apoptosis in cells treated with THZ1. frontiersin.org

Cell Cycle Analysis: Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following THZ1 treatment, revealing its impact on cell cycle progression. nih.gov

Western Blotting: This technique is crucial for examining the molecular effects of THZ1. It is used to detect changes in the protein levels and phosphorylation status of key targets, including CDK7, RNA polymerase II, and downstream signaling proteins like MYC and MCL1. medchemexpress.commedchemexpress.com

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) are used to measure the impact of THZ1 on the expression of specific genes and to perform global gene expression profiling. nih.govfrontiersin.org

Kinase Binding Assays: These assays are used to determine the binding affinity and inhibitory concentration (IC50) of THZ1 against its target kinase, CDK7. apexbt.comglpbio.com

Soft Agar Assays: This anchorage-independent growth assay is used to assess the synergistic effects of THZ1 in combination with other drugs on the tumorigenic potential of cancer cells. researchgate.net

Cell Line-Based Assays and Dose-Response Profiling

This compound has demonstrated significant antiproliferative effects across a wide array of cancer cell lines. Dose-response profiling is a fundamental initial step in preclinical evaluation, establishing the concentration-dependent efficacy of a compound. For THZ1, these assays have revealed a broad range of activity, with half-maximal inhibitory concentration (IC50) values often falling within the nanomolar range, indicating high potency.

In studies involving T-cell acute lymphoblastic leukemia (T-ALL), THZ1 showed exceptional sensitivity; for instance, Jurkat and Loucy T-ALL cell lines exhibited IC50 values of 50 nM and 0.55 nM, respectively. apexbt.com This high sensitivity is linked to the transcriptional suppression of key oncogenes like RUNX1. apexbt.com Similarly, all genotypes of small cell lung cancer (SCLC) cell lines tested were highly sensitive to THZ1, with IC50 values in the 5-20 nM range. clinisciences.commedchemexpress.com

A screen of 13 breast cancer cell lines showed that a two-day treatment with THZ1 significantly inhibited growth, with most cell lines displaying IC50 values between 80 and 300 nM. researchgate.net In nasopharyngeal carcinoma (NPC) cell lines, THZ1 has also been shown to inhibit proliferation. nih.gov The table below summarizes the reported IC50 values for THZ1 in various cancer cell lines, illustrating its broad-based activity. apexbt.comclinisciences.comresearchgate.net

Table 1: IC50 Values of THZ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | apexbt.com |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | apexbt.comclinisciences.com |

| Various | Small Cell Lung Cancer | 5-20 | clinisciences.commedchemexpress.com |

| Various | Breast Cancer | 80-300 | researchgate.net |

Transcriptional and Phosphorylation Analysis Techniques

THZ1 functions as a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key component of the general transcription factor TFIIH. researchgate.net CDK7 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation. nih.govresearchgate.net Assays assessing this phosphorylation are therefore central to understanding THZ1's mechanism of action.

In Jurkat cells, treatment with 250 nM THZ1 resulted in the complete inhibition of phosphorylation at Serine 5 (Ser5) and Serine 7 (Ser7) of the Pol II CTD, along with a loss of Serine 2 (Ser2) phosphorylation. targetmol.com This demonstrates a comprehensive shutdown of CDK7's kinase activity on its primary substrate. In vitro transcription assays using nuclear extracts have corroborated these findings, showing that THZ1 blocks nearly all CTD phosphorylation during initiation without affecting the assembly of the preinitiation complex itself. nih.govnih.gov This inhibition is irreversible, as THZ1 covalently binds to a unique cysteine residue (C312) on CDK7. apexbt.com The loss of CTD phosphorylation disrupts the recruitment of RNA processing factors and leads to defects in co-transcriptional capping and promoter-proximal pausing. nih.govbiocrick.com

To understand the global transcriptional consequences of CDK7 inhibition by THZ1, researchers employ high-throughput techniques like RNA sequencing (RNA-seq) and Gene Set Enrichment Analysis (GSEA). nih.govsciety.org These methods provide a comprehensive view of the genes and pathways that are most affected by the compound.

RNA-seq analysis in nasopharyngeal carcinoma (NPC) cells treated with THZ1 identified 567 downregulated genes and only 25 upregulated genes, indicating that THZ1 primarily acts as a transcriptional repressor. nih.govamegroups.org GSEA of this data revealed that the most significantly enriched pathways were related to the cell cycle, with key node genes such as CDC6, CDK9, CCNA2, CCNB1, and PLK1 being downregulated. nih.govamegroups.org In acute myeloid leukemia (AML) cells, precision nuclear run-on transcription sequencing (PRO-seq) showed that THZ1 causes a widespread loss of promoter-proximally paused Pol II, leading to an accumulation of polymerases within the gene body and altered transcription dynamics at both the 5' and 3' ends of genes. vanderbilt.edunih.gov In prostate cancer cells, RNA-seq confirmed that THZ1 treatment could reverse the transcriptional program induced by dihydrotestosterone (B1667394) (DHT), effectively blocking androgen receptor (AR) signaling. google.com These studies highlight that while THZ1 broadly affects transcription, it has a particularly strong impact on genes with super-enhancers and those critical for cell identity and proliferation, such as the MYC oncogene. nih.gov

Protein Expression and Activation State Analysis (e.g., Immunoblotting, Reverse Phase Protein Array)

To validate the downstream consequences of transcriptional changes and to investigate effects on signaling pathways, researchers utilize protein analysis techniques like immunoblotting (Western blotting) and Reverse Phase Protein Arrays (RPPA). nih.goved.ac.ukmdpi.com

Immunoblotting has been widely used to confirm the downregulation of key proteins following THZ1 treatment. In multiple myeloma and B-cell acute lymphoblastic leukemia (B-ALL) cells, THZ1 treatment leads to a marked decrease in the protein levels of the anti-apoptotic proteins MCL-1 and BCL2, as well as the oncogene c-MYC. nih.govnih.govmedchemexpress.com Concurrently, an increase in cleaved PARP and cleaved caspase-3, markers of apoptosis, is observed. nih.govslq.qld.gov.au Western blot analysis also confirms the mechanistic action of THZ1 by showing a dose-dependent reduction in the phosphorylation of the Pol II CTD at Ser2, Ser5, and Ser7. medchemexpress.comnih.gov Furthermore, as CDK7 is a CDK-activating kinase (CAK), its inhibition by THZ1 leads to reduced phosphorylation and activation of other CDKs, such as CDK1, CDK2, and CDK9, which can also be visualized by immunoblotting. nih.gov

RPPA offers a high-throughput method to simultaneously quantify the expression and phosphorylation status of hundreds of proteins. nmi-tt.denih.gov This technology is ideally suited for mapping the systemic effects of a drug like THZ1 on cellular signaling networks. While specific RPPA studies focused solely on THZ1 are emerging, the technology has been validated for analyzing primary leukemia samples and is used to assess on-target and off-target effects of kinase inhibitors by profiling changes across numerous signaling pathways at once. nih.govnmi-tt.de

Cell Proliferation, Cell Cycle, and Apoptosis Assays (e.g., Flow Cytometry, EdU labeling)

To functionally assess the impact of THZ1 on cancer cells, a suite of assays is used to measure cell proliferation, analyze cell cycle distribution, and quantify apoptosis.

Cell proliferation can be measured using various methods, including colony formation assays and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) labeling. In non-small cell lung cancer (NSCLC) and urothelial carcinoma cells, THZ1 has been shown to significantly inhibit colony formation and reduce cell proliferation as measured by BrdU (a related thymidine (B127349) analog) or EdU incorporation. e-century.usresearchgate.net EdU labeling, often coupled with flow cytometry, allows for the precise identification of cells actively synthesizing DNA (S phase). nih.govthermofisher.com

Flow cytometry is a cornerstone technique for cell cycle and apoptosis analysis. researchgate.netbiocompare.comyoutube.com By staining cells with DNA-binding dyes like propidium iodide (PI), researchers can analyze the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle. thermofisher.comresearchgate.net Following THZ1 treatment, many cancer cell types, including breast and urothelial carcinoma cells, exhibit a significant arrest in the G2/M phase. slq.qld.gov.aue-century.us

Apoptosis, or programmed cell death, is commonly quantified using Annexin V and PI staining followed by flow cytometry. nih.gov THZ1 induces significant apoptosis in a dose- and time-dependent manner in various cancer cells, including B-ALL, NSCLC, and multiple myeloma. nih.govnih.govresearchgate.net For example, treating B-ALL cells with THZ1 leads to a significant increase in the percentage of Annexin V-positive cells. nih.gov This is often accompanied by increased caspase-3 activity, another hallmark of apoptosis. researchgate.net

Table 2: Functional Cellular Assays Used to Characterize THZ1 Effects

| Assay Type | Technique | Measured Outcome | Reference |

|---|---|---|---|

| Cell Proliferation | EdU/BrdU Labeling, Colony Formation | Inhibition of cell division and growth | nih.gove-century.usresearchgate.net |

| Cell Cycle Analysis | Flow Cytometry (PI Staining) | G2/M phase arrest | slq.qld.gov.aue-century.us |

| Apoptosis | Flow Cytometry (Annexin V/PI Staining) | Increased programmed cell death | nih.govnih.govresearchgate.net |

In Vitro Transcription Systems and Biochemical Reconstitution

To dissect the precise molecular mechanism of THZ1's inhibitory action on transcription, researchers utilize cell-free in vitro transcription systems and biochemical reconstitution assays. h1.co These systems use purified general transcription factors, RNA polymerase II, and a DNA template to rebuild the process of transcription in a test tube, allowing for the study of individual steps in a controlled environment. researchgate.net

Using nuclear extracts that support transcription, studies have demonstrated that THZ1 directly interferes with multiple steps of the transcription cycle. nih.govnih.gov While THZ1 does not prevent the initial assembly of the transcription preinitiation complex, it potently blocks the subsequent CDK7-mediated phosphorylation of the Pol II CTD. nih.govh1.co This inhibition of phosphorylation is the primary effect, which then leads to downstream defects in co-transcriptional 5' capping of the nascent RNA, the establishment of promoter-proximal pausing (a key regulatory step), and the transition into productive elongation. nih.govnih.govbiocrick.com

Biochemical reconstitution assays using purified TFIIH have been instrumental in confirming that CDK7 is the direct target of THZ1. medchemexpress.com Kinase assays with recombinant CDK7/Cyclin H/MAT1 complex show potent, time-dependent inactivation by THZ1. medchemexpress.com These experiments have also been used to test the selectivity of THZ1, revealing that it can also inhibit the closely related kinases CDK12 and CDK13, albeit at higher concentrations than those required to inhibit CDK7. clinisciences.com These in vitro systems have been crucial for demonstrating that THZ1's effects on pausing are due to a failure to recruit necessary factors like DSIF and NELF, providing deep mechanistic insights into how CDK7 activity coordinates the early stages of transcription. nih.govh1.co

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (E/Z)-THZ1 2HCl |

| ABT-199 |

| Bortezomib |

| BrdU |

| Carfilzomib |

| DAPI |

| Dihydrotestosterone (DHT) |

| EdU |

| Flavopiridol (B1662207) |

| Gemcitabine (B846) |

| JQ1 |

| PHA767491 |

| Propidium Iodide (PI) |

| SY-1365 |

| This compound |

| Triptolide |

In Vivo Preclinical Model Systems for this compound Evaluation

In vivo models are critical for assessing the systemic effects, efficacy, and pharmacodynamics of a drug candidate in a living organism. Research on THZ1 has utilized several such systems, primarily focusing on cancer models.

Xenograft models, which involve the implantation of human cancer cells or tissues into immunodeficient animals, are a cornerstone of preclinical oncology research. dovepress.com These models allow for the study of human tumor growth in an in vivo environment. The host animals, typically mice, are genetically modified to lack a functional immune system (e.g., nude, SCID, or NOD/SCID mice), which prevents the rejection of the human cells. nih.govjax.org THZ1 has been extensively evaluated in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Cell Line-Derived Xenograft (CDX) Models: In CDX models, established human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. dovepress.com Studies have shown that THZ1 administration leads to significant tumor growth inhibition across a wide array of cancer types. For instance, in a mouse model of human MYCN-amplified neuroblastoma, THZ1 treatment effectively inhibited tumor growth. medchemexpress.com Similar potent anti-tumor activity was observed in xenograft models of T-cell acute lymphoblastic leukemia (T-ALL), esophageal squamous cell carcinoma, ovarian cancer, and non-small cell lung cancer (NSCLC). medchemexpress.comaacrjournals.orgnih.gov In a multiple myeloma xenograft model using U266 cells, THZ1 administration significantly improved survival. nih.gov

Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. dovepress.cominvivotek.com These models are considered more clinically relevant as they better preserve the genetic and histological characteristics of the original human tumor. ijbs.com THZ1 has demonstrated efficacy in several PDX models. In a PDX model of intrahepatic cholangiocarcinoma (ICC), THZ1 treatment significantly reduced both tumor volume and weight. ijbs.com Likewise, its anti-tumor effects have been confirmed in PDX models of pancreatic ductal adenocarcinoma and non-small cell lung cancer. nih.govnih.gov

| Cancer Type | Model Type | Key Findings | Reference |

|---|---|---|---|

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | CDX | Demonstrated anti-proliferative activity. | medchemexpress.com |

| MYCN-Amplified Neuroblastoma | CDX | Inhibited tumor growth. | medchemexpress.comnih.gov |

| Ovarian Cancer | CDX | Impaired tumor xenograft formation. | aacrjournals.org |

| Multiple Myeloma | CDX (Systemic) | Significantly reduced tumor burden and enhanced survival. | nih.govresearchgate.net |

| Non-Small Cell Lung Cancer (NSCLC) | CDX & PDX | Suppressed tumor growth and tumor weights. | nih.gov |

| Intrahepatic Cholangiocarcinoma (ICC) | PDX | Significantly reduced tumor volume and weight. | ijbs.com |

| Pancreatic Ductal Adenocarcinoma (PDAC) | PDX | Showed potent therapeutic strategy for PDAC progression. | nih.gov |

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for high-throughput drug screening and cancer research. nih.govfrontiersin.org The optical transparency of zebrafish embryos allows for real-time, non-invasive imaging of tumor cell proliferation, migration, and response to treatment. frontiersin.orgbiorxiv.org Due to their immature adaptive immune system in the first few weeks of life, zebrafish larvae can be successfully engrafted with human cancer cells without rejection. nih.govbiorxiv.org

In the context of THZ1 evaluation, a zebrafish xenograft model of multiple myeloma (MM) has been utilized. nih.gov Researchers injected MM cells into zebrafish embryos to establish tumors. The study demonstrated that THZ1 treatment could effectively reduce tumor growth within the zebrafish embryos. nih.gov Furthermore, the model was used to show that combining THZ1 with Bortezomib, a proteasome inhibitor, resulted in a synergistic reduction of tumor growth, highlighting the utility of this model for evaluating combination therapies. nih.govresearchgate.net

| Cancer Type | Model Type | Key Findings | Reference |

|---|---|---|---|

| Multiple Myeloma (MM) | Zebrafish Xenograft | THZ1 alone reduced tumor growth; Synergistic tumor reduction when combined with Bortezomib. | nih.gov |

Following in vivo studies, ex vivo analysis of tissues harvested from the animal models provides crucial insights into the pharmacodynamic effects and molecular mechanisms of a compound. This typically involves analyzing the tumor tissue, as well as other organs, to assess target engagement and downstream biological consequences.

For THZ1, ex vivo analyses of xenograft tumors have been fundamental in confirming its mechanism of action. A primary finding across multiple studies is that THZ1 inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a direct target of CDK7. aacrjournals.orgresearchgate.net This has been confirmed via Western blot analysis of tumor tissues from THZ1-treated mice. researchgate.netmedchemexpress.com

Furthermore, these analyses have revealed that THZ1 treatment leads to the downregulation of key oncogenes and anti-apoptotic proteins. For example, in tumors excised from a multiple myeloma xenograft model, Western blot analysis showed decreased levels of MCL-1 and c-MYC proteins. nih.govresearchgate.net In intrahepatic cholangiocarcinoma models, RNA-sequencing and subsequent qRT-PCR analysis of tumor tissue demonstrated that THZ1 repressed the transcription of oncogenes involved in cell cycle regulation (e.g., AURKA, CDK1) and the c-Met pathway. ijbs.com Similarly, in ovarian cancer models, ex vivo analysis showed that THZ1 treatment led to a widespread shutdown of gene transcription. aacrjournals.org These ex vivo studies are essential for linking the observed in vivo anti-tumor efficacy to the molecular action of THZ1 on its intended targets and pathways.

Comparative and Combinatorial Research Strategies Involving Thz1 Dihydrochloride

Comparative Analysis with Other Cyclin-Dependent Kinase Inhibitors

THZ1 Dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has been a focal point of research due to its distinct mechanism of action and therapeutic potential. selleckchem.comresearchgate.net Its unique properties are best understood through comparison with other classes of CDK inhibitors.

Differentiation from Pan-CDK Inhibitors and Second-Generation CDK Inhibitors

THZ1 distinguishes itself from pan-CDK inhibitors, such as flavopiridol (B1662207) and dinaciclib (B612106), primarily through its mechanism and selectivity. Pan-CDK inhibitors typically target the highly conserved ATP-binding pocket across multiple CDK family members, leading to broad activity but also potential for off-target effects and toxicity. nih.govscienceopen.com For instance, flavopiridol inhibits CDK1, CDK2, CDK4, CDK6, CDK7, CDK12, and CDK13, while dinaciclib targets CDK1, CDK2, CDK5, and CDK9. nih.govscienceopen.com Although these inhibitors showed similar IC50 values to THZ1 in some cancer cell lines like small-cell lung cancer (SCLC), they lacked specificity. scienceopen.com

In contrast, THZ1 possesses a unique covalent binding mechanism, targeting a cysteine residue (C312) located outside of the canonical ATP-binding domain of CDK7. nih.govnih.gov This interaction allows for high potency and a more selective inhibition profile, primarily targeting CDK7 and the closely related transcriptional kinases CDK12 and CDK13. nih.govmedchemexpress.com This selectivity for transcriptional CDKs, which are crucial for regulating RNA Polymerase II (RNAPII) and the expression of key oncogenes, is a key differentiator from cell cycle-focused or pan-inhibitors. researchgate.netscienceopen.com This targeted approach allows THZ1 to preferentially downregulate super-enhancer-associated genes, such as MYC, which are critical drivers in many cancers. nih.govscienceopen.com

Comparative Efficacy and Mechanistic Distinctions with Specific CDK Inhibitors (e.g., CYC065, SY-1365, Samuraciclib)

When compared with other specific CDK inhibitors, THZ1's profile reveals further distinctions in targets, mechanisms, and preclinical efficacy.

CYC065: A second-generation CDK inhibitor, CYC065 primarily targets CDK9. nih.gov In studies on recurrent glioblastoma (GBM), both THZ1 (a CDK7 inhibitor) and CYC065 were highly effective at reducing tumor sphere size and inducing apoptosis in glioma stem cells (GSCs), a population known to resist conventional chemotherapy. nih.govnih.gov While both compounds can stall cell cycle progression at the G2/M phase, their primary targets differ, suggesting distinct upstream mechanisms leading to a similar downstream effect. nih.gov

SY-1365 (Mevociclib): Developed as a more selective, potent covalent CDK7 inhibitor, SY-1365 represents a progression from the THZ1 scaffold. researchgate.netresearchgate.net Research in breast cancer models demonstrated the on-target activity of SY-1365. nih.gov When cells were engineered with a C312S mutation in CDK7, they became approximately 100-fold more resistant to SY-1365, confirming its reliance on this covalent binding site. nih.gov Conversely, the IC50 of THZ1 remained unchanged in these mutant cells, suggesting potential off-target effects for THZ1. nih.gov In preclinical xenograft models, SY-1365 has shown significant antitumor effects as a single agent and in combination therapies. researchgate.net

Samuraciclib (CT7001): This inhibitor also targets CDK7. nih.gov Preclinical studies using THZ1, which inhibits CDK12 and CDK13 in addition to CDK7, have predicted potential benefits in cancers characterized by enhanced transcription, providing a rationale for the use of more selective CDK7 inhibitors like Samuraciclib in a wide range of cancers. researchgate.net

Table 1: Comparative Profile of THZ1 and Other CDK Inhibitors

| Compound | Primary CDK Target(s) | Binding Mechanism | Key Mechanistic Feature |

|---|---|---|---|

| THZ1 Dihydrochloride | CDK7, CDK12, CDK13 | Covalent | Targets a non-ATP site cysteine (C312), inhibiting transcriptional CDKs and super-enhancer-driven oncogenes. nih.govnih.gov |

| Flavopiridol | CDK1, 2, 4, 6, 7, 12, 13 | Non-covalent (ATP-competitive) | Pan-CDK inhibitor with broad activity against both cell cycle and transcriptional CDKs. nih.govscienceopen.com |

| Dinaciclib | CDK1, 2, 5, 9 | Non-covalent (ATP-competitive) | Pan-CDK inhibitor with potent activity against multiple CDKs. nih.govscienceopen.com |

| CYC065 | CDK9 | Non-covalent (ATP-competitive) | Second-generation inhibitor primarily targeting the transcriptional kinase CDK9. nih.gov |

| SY-1365 (Mevociclib) | CDK7 | Covalent | A highly selective, next-generation covalent inhibitor targeting the C312 residue of CDK7. nih.govresearchgate.net |

| Samuraciclib (CT7001) | CDK7 | Not specified | A CDK7 inhibitor with predicted efficacy in transcriptionally addicted cancers, such as castration-resistant prostate cancer. nih.govresearchgate.net |

Combination Research Paradigms with this compound

The targeted mechanism of THZ1 makes it a prime candidate for combination therapies, aiming to create synergistic effects and overcome resistance to other treatments.

Synergistic Anti-Tumor Effects in Preclinical Settings

Preclinical studies have demonstrated that combining THZ1 with other targeted agents can lead to enhanced anti-tumor activity.

With Tyrosine Kinase Inhibitors (TKIs): In MYCN-amplified neuroblastoma, THZ1 suppresses MYCN gene transcription but does not cause significant cell death on its own. nih.gov However, when combined with TKIs such as ponatinib (B1185) or lapatinib, a synergistic induction of apoptosis in neuroblastoma cells was observed, with minimal effects on normal cells. nih.gov This synergy was linked to the enhanced downregulation of the PNUTS protein. nih.gov

With Immunotherapy: In non-small cell lung cancer (NSCLC) models, THZ1 was found to suppress PD-L1 expression by inhibiting MYC activity. nih.gov This modulation of the tumor immune microenvironment boosted antitumor immunity by increasing the infiltration of CD8+ T cells. nih.gov Consequently, the combination of THZ1 with an anti-PD-1 antibody resulted in a significant reduction in tumor burden compared to either agent alone. nih.gov

With BCL2 Inhibitors: Research has shown that THZ1 can sensitize T-cell lymphomas to BCL2 inhibitors. semanticscholar.org

With PARP Inhibitors: The combination of THZ1 and the PARP inhibitor olaparib (B1684210) has shown potential in ovarian cancer models. scienceopen.com

Table 2: Preclinical Combination Studies with this compound

| Combination Agent(s) | Cancer Model | Observed Synergistic Effect | Reported Mechanism |

|---|---|---|---|

| Ponatinib or Lapatinib (TKIs) | MYCN-amplified Neuroblastoma | Enhanced induction of apoptosis. nih.gov | Synergistic downregulation of PNUTS mRNA and protein expression. nih.gov |

| Anti-PD-1 Antibody | Non-Small Cell Lung Cancer (NSCLC) | Significant reduction in tumor growth. nih.gov | Suppression of PD-L1 via MYC inhibition and increased CD8+ T cell infiltration. nih.gov |

| Olaparib (PARP Inhibitor) | Ovarian Cancer | Potential therapeutic strategy. scienceopen.com | Not detailed. |

Overcoming Therapeutic Resistance in Disease Models

A critical aspect of cancer therapy is addressing both intrinsic and acquired drug resistance. Research involving THZ1 has explored this from two perspectives: mechanisms of resistance to THZ1 itself and the use of THZ1 to overcome resistance to other drugs.

Resistance to THZ1: Studies on acquired resistance to THZ1 in neuroblastoma and lung cancer models have identified a primary mechanism: the upregulation of the multidrug transporters ABCB1 and ABCG2. nih.govnih.gov These transporters act as efflux pumps, removing THZ1 from the cancer cells and rendering it ineffective. nih.gov This resistance could be reversed by co-treatment with an ABCB1 inhibitor, tariquidar, which restored sensitivity to THZ1. nih.gov The upregulation of ABCB1 also conferred cross-resistance to other agents, including the CDK inhibitor dinaciclib and the chemotherapy drug doxorubicin. nih.gov This finding led to the development of new CDK inhibitors, such as E9, designed specifically to evade these ABC transporters. nih.gov

THZ1 to Overcome Chemoresistance: In models of chemoresistant urothelial carcinoma, pharmacological inhibition of CDK7 with THZ1 was shown to synergize with standard chemotherapies like gemcitabine (B846) (GEM) and paclitaxel (B517696) (PTX), resulting in enhanced antitumor effects both in vitro and in vivo. dntb.gov.ua This suggests that targeting transcriptional addiction with THZ1 can re-sensitize resistant cancer cells to conventional treatments.

Conclusion and Future Directions in Thz1 Dihydrochloride Research

Unresolved Mechanistic Questions of THZ1 Dihydrochloride (B599025) Action

Despite the wealth of data on its anti-tumor activity, several mechanistic questions regarding THZ1's action remain. A primary challenge lies in its polypharmacology. THZ1 not only covalently inhibits CDK7 but also demonstrates potent, activity against the closely related transcriptional kinases CDK12 and CDK13. nih.govnih.govmedchemexpress.com This dual specificity makes it difficult to definitively attribute the observed cellular phenotypes—such as the dramatic inhibition of super-enhancer-associated gene expression—solely to CDK7 inhibition. nih.govnih.gov The fact that THZ1 equipotently targets CDK12 and CDK13 has complicated a clear attribution of its biological effects. nih.gov

The development of more selective inhibitors has begun to unravel this complexity. For instance, treatment with the highly selective CDK7 inhibitor YKL-5-124 leads to a strong cell cycle arrest but does not induce the global downregulation of RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation or the widespread apoptosis that are hallmarks of THZ1 treatment. nih.govtandfonline.com This suggests that the profound transcriptional suppression and cell death induced by THZ1 may be a consequence of combined CDK7, CDK12, and CDK13 inhibition. nih.govnih.gov However, the precise interplay and potential redundancies between these kinases in regulating transcription and cell survival are not fully understood.

Further unresolved questions include:

Mechanisms of Resistance: Studies have shown that cancer cells can develop resistance to THZ1 by upregulating ABC family drug transporter proteins, which reduces intracellular drug accumulation. biorxiv.org Understanding other potential intrinsic and acquired resistance mechanisms is crucial for its future clinical development.

Transcriptional Specificity: While THZ1 preferentially suppresses genes associated with super-enhancers, the exact molecular determinants that confer this sensitivity are still under investigation. frontiersin.org At low doses, THZ1 affects a specific subset of genes, including key transcription factors like RUNX1, which then leads to a broader loss of the gene expression program. apexbt.combiocrick.com The precise mechanism governing this initial selective targeting remains an area of active research.

Non-catalytic Roles: Research into next-generation inhibitors could also help explore other potential non-catalytic functions of CDK7, such as providing a protein scaffold for interactions with other regulators of transcription. tandfonline.com

Potential for Novel Therapeutic Strategies Beyond Oncological Applications

The fundamental role of CDK7 in regulating transcription and the cell cycle suggests that its inhibition could be therapeutically relevant beyond oncology. Research is beginning to explore these possibilities.

Anti-inflammatory Effects: Preclinical studies and patent literature indicate that THZ1 can potently inhibit inflammatory responses. It has been shown to suppress the expression of key inflammatory cytokines like IL-1β, IL-6, and TNF-α in various immune and endothelial cells. google.com In mouse models, THZ1 significantly reduced mortality from cytokine release syndrome (cytokine storm) induced by bacterial lipopolysaccharide (LPS) or H1N1 influenza virus infection, suggesting its potential as a treatment for acute inflammatory conditions. google.com

Antiviral Activity: The reliance of many viruses on the host cell's transcriptional machinery makes CDK7 an attractive target for antiviral therapies. CDK7 inhibitors have demonstrated broad-spectrum antiviral activity at nanomolar concentrations. sci-hub.se Specifically, CDK7 inhibition has been shown to be effective against herpesviruses, including human cytomegalovirus (HCMV) and herpes simplex virus-1 (HSV-1), by blocking viral replication at an early stage. biorxiv.orgmdpi.com